molecular formula C19H24N2O3 B1384943 N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide CAS No. 1020055-27-9

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Cat. No.: B1384943
CAS No.: 1020055-27-9
M. Wt: 328.4 g/mol
InChI Key: RPUXYYSLWSCANI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide typically involves the reaction of 5-amino-2-methoxyaniline with 4-(pentyloxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group at the 4-position of the benzamide ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-3-4-5-12-24-16-9-6-14(7-10-16)19(22)21-17-13-15(20)8-11-18(17)23-2/h6-11,13H,3-5,12,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUXYYSLWSCANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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